molecular formula C20H19N3O7S B6059455 N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B6059455
M. Wt: 445.4 g/mol
InChI Key: ITQONYRGECIXCZ-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with various functional groups

Preparation Methods

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrophenoxy group: This step may involve nucleophilic substitution reactions.

    Attachment of the ethylsulfamoyl group: This can be done through sulfonation reactions followed by alkylation.

    Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a coupling reagent and a catalyst.

Industrial production methods would likely involve optimizing these steps for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and oxidizing agents like potassium permanganate.

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and functional groups.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    Sulfonamide derivatives: These compounds share the sulfonamide group and may have similar biological activities.

    Furan derivatives: Compounds with a furan ring can be compared in terms of their reactivity and applications.

    Nitrophenoxy compounds:

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7S/c1-2-21-31(27,28)16-10-7-14(8-11-16)22-20(24)19-12-9-15(30-19)13-29-18-6-4-3-5-17(18)23(25)26/h3-12,21H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQONYRGECIXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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